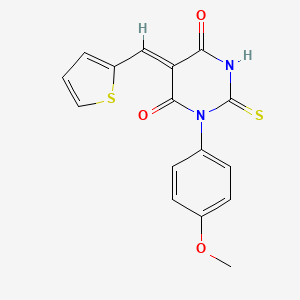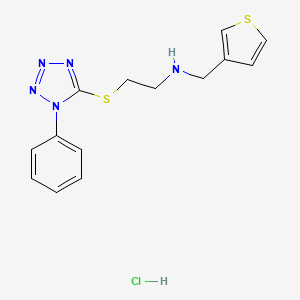![molecular formula C20H22N4O3S2 B4587968 2-{[4-ALLYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B4587968.png)
2-{[4-ALLYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
概要
説明
2-{[4-Allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound featuring a triazole ring, a thienyl group, and a dimethoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the Allyl Group: The allyl group can be added via an allylation reaction, often using allyl halides and a base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction, typically involving thiols and a suitable electrophile.
Attachment of the Dimethoxyphenyl Acetamide Moiety: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using 2,5-dimethoxyphenylamine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and thienyl groups.
Reduction: Reduction reactions can occur at the triazole ring and the acetamide moiety.
Substitution: The compound can undergo substitution reactions, especially at the dimethoxyphenyl and thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the allyl and thienyl groups.
Reduction: Reduced forms of the triazole ring and acetamide moiety.
Substitution: Substituted derivatives at the dimethoxyphenyl and thienyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its triazole ring and thienyl group are known to exhibit biological activity, which could be harnessed for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the triazole ring suggests possible antifungal, antibacterial, or anticancer activity.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-{[4-allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring and thienyl group may play key roles in these interactions, potentially affecting biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-{[4-Allyl-5-(3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- 2-{[4-Allyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- 2-{[4-Allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide lies in its specific combination of functional groups. The presence of both the allyl and thienyl groups, along with the triazole ring and dimethoxyphenyl moiety, provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(5-methylthiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-5-8-24-19(14-9-13(2)28-11-14)22-23-20(24)29-12-18(25)21-16-10-15(26-3)6-7-17(16)27-4/h5-7,9-11H,1,8,12H2,2-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVZQNYNSVFQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(N2CC=C)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4,5-dimethyl-2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4587886.png)
![4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4587890.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B4587897.png)
![1-{4-[4-(2-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4587907.png)
![N'-(2-ETHOXYPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B4587910.png)
![2-(4-chlorophenyl)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4587915.png)

![N-cyclohexyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4587925.png)
![PROPYL 5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE](/img/structure/B4587960.png)
![8-[4-(BUTAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4587970.png)
![1-[5-(3,4-dimethylphenoxy)pentyl]piperidine](/img/structure/B4587975.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4587976.png)

![N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B4587990.png)
